2,4-Difluoro-1-(trifluoromethoxy)benzene
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Overview
Description
2,4-Difluoro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions, and a trifluoromethoxy group is attached at the 1 position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Scientific Research Applications
2,4-Difluoro-1-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 2,4-Difluoro-1-(trifluoromethoxy)benzene likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent to a palladium (II) complex .
Biochemical Pathways
It’s known that the compound can be used as a source of trifluoromethoxide anion for the trifluoromethoxylation of arynes , which could potentially affect various biochemical pathways.
Result of Action
Its use in the trifluoromethoxylation of arynes suggests that it may play a role in the synthesis of various organic compounds .
Action Environment
It’s known that the compound is stable under ambient temperature , suggesting that it may be relatively resistant to environmental changes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-1-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include halogenating agents, nucleophiles, and bases. Reactions are typically carried out in organic solvents at controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethoxylated derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(Trifluoromethoxy)benzene: Lacks the additional fluorine atoms, affecting its reactivity and applications.
Uniqueness
2,4-Difluoro-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the trifluoromethoxy group. This combination imparts distinct electronic and steric effects, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
2,4-difluoro-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSKALMBDXKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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